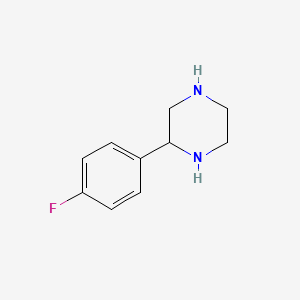

2-(4-Fluorophenyl)piperazine

Descripción

Contextualization within the Landscape of Piperazine-Containing Bioactive Molecules

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly privileged structure in drug discovery. tandfonline.comnih.gov Its versatile nature allows for facile modifications, enabling the synthesis of a vast array of derivatives with diverse pharmacological activities. nih.govresearchgate.net The two nitrogen atoms provide sites for hydrogen bond interactions and can be functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug-like characteristics. tandfonline.comnih.govresearchgate.net

The inherent properties of the piperazine core, including its relative structural rigidity and the ability to improve oral bioavailability and metabolic stability, have led to its incorporation into numerous clinically successful drugs. nih.govresearchgate.net These drugs span a wide spectrum of therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals. tandfonline.comresearchgate.net The prevalence of the piperazine moiety in approved pharmaceuticals underscores its importance as a foundational element in the design of new bioactive molecules. mdpi.com

Significance of the 4-Fluorophenylpiperazine Moiety in Medicinal Chemistry

The 4-fluorophenylpiperazine moiety combines the advantageous properties of the piperazine ring with the unique characteristics of a fluorine-substituted phenyl group. The introduction of a fluorine atom into a drug candidate can have profound effects on its biological activity. dergipark.org.tr Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. dergipark.org.trnih.gov

Specifically, the 4-fluoro substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. wikipedia.org This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. Furthermore, the fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can increase binding affinity and selectivity. dergipark.org.trnih.gov The combination of the piperazine scaffold and the 4-fluorophenyl group creates a pharmacophore with significant potential for developing potent and selective ligands for various receptors and transporters in the central nervous system. dergipark.org.trnih.gov

Rationale and Objectives of Contemporary Research on 2-(4-Fluorophenyl)piperazine and Its Analogues

Current research on this compound and its analogues is driven by the need for more effective and safer treatments for a variety of disorders, particularly those affecting the central nervous system. silae.it The structural motif of this compound is a key component in the design of ligands for dopamine (B1211576), serotonin (B10506), and other neurotransmitter receptors and transporters. dergipark.org.tracs.orgnih.gov

The primary objectives of this research include:

Synthesis and Biological Evaluation: The design and synthesis of novel derivatives of this compound to explore their structure-activity relationships (SAR). acs.orgnih.govresearchgate.net This involves systematically modifying different parts of the molecule to optimize its binding affinity, selectivity, and functional activity at specific biological targets.

Development of Novel Therapeutic Agents: The ultimate goal is to identify lead compounds that can be further developed into clinical candidates for treating conditions such as neurological disorders, cancer, and infectious diseases. silae.itplos.orgnih.gov For instance, derivatives are being investigated as potential treatments for Alzheimer's disease and as potent inhibitors of dopamine uptake for neuropsychiatric disorders. nih.govresearchgate.netwikipedia.org

Elucidation of Pharmacological Mechanisms: Researchers are also focused on understanding the precise molecular mechanisms by which these compounds exert their effects. This includes studying their interactions with target proteins at the atomic level and investigating their downstream signaling pathways.

The following table provides a summary of recent research on derivatives of this compound, highlighting their therapeutic potential and key findings.

| Derivative Class | Therapeutic Target/Application | Key Research Findings |

| Pyridazinone derivatives | Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases | T6 identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.013 µM. nih.gov |

| Tropane-like analogues | Dopamine transporter (DAT) inhibitors for neuropsychiatric disorders | Compound 8 showed high affinity and selectivity for the dopamine transporter. nih.gov |

| Piperazine derivatives | CCR5 antagonists for HIV treatment | Compound 23h demonstrated potent antiviral activity with an IC50 value of 0.44 µM. plos.org |

| Phenylacetamide derivatives | Anticancer agents | Compounds with a nitro moiety showed higher cytotoxicity against prostate cancer cell lines. nih.gov |

| Diphenyl piperazine derivatives | Dopamine uptake inhibitors | Novel compounds showed potent dopamine uptake inhibitory activities in the central nervous system. researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAKSEMIIIZYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984252 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65709-33-3 | |

| Record name | 2-(4-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl Piperazine

Established Synthetic Pathways for 2-(4-Fluorophenyl)piperazine

The synthesis of this compound can be achieved through several established routes. One common method involves the reaction of 1-bromo-4-fluorobenzene (B142099) with piperazine (B1678402). This nucleophilic substitution reaction is typically carried out in the presence of a base and a suitable solvent.

Another approach involves the reductive amination of 4-fluorobenzaldehyde (B137897) with piperazine. This two-step process first forms an iminium ion intermediate, which is then reduced to the desired product.

A multi-step synthesis starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine (B1330851) has also been described to produce related complex heterocyclic structures incorporating the 2-fluorophenylpiperazine moiety. bohrium.com

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold is a versatile platform for the design and synthesis of novel derivatives with tailored properties. These modifications are often aimed at enhancing biological activity, selectivity, and pharmacokinetic profiles.

Strategies for Scaffold Modification and Functionalization

Modification of the this compound scaffold can be achieved through various strategies, primarily targeting the secondary amine of the piperazine ring.

N-Alkylation and N-Arylation: The nitrogen atom of the piperazine ring can be readily alkylated or arylated using a variety of electrophiles. For instance, reaction with chloroacetyl chloride or 3-chloropropionyl chloride introduces a reactive handle for further functionalization. researchgate.net Subsequent condensation with different amines leads to a diverse range of derivatives. researchgate.net

Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides provides access to a wide array of amide and sulfonamide derivatives. For example, reaction with 4-fluorobenzenesulfonyl chloride yields the corresponding sulfonamide. nih.govacs.org

Reaction with Heterocyclic Scaffolds: The piperazine moiety can be incorporated into larger heterocyclic systems. For example, reaction with 3,6-dichloropyridazine (B152260) in ethanol (B145695) yields 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine. nih.gov This intermediate can be further modified, for instance, by hydrolysis to the corresponding pyridazinone. nih.gov

Formation of Iminophosphoranes: A series of novel iminophosphorane derivatives of piperazine have been synthesized via the Staudinger reaction. derpharmachemica.comresearchgate.netderpharmachemica.com This involves the initial reaction of 1-(4-fluorophenyl)piperazine (B120373) with chlorodiphenylphosphine, followed by reaction with various alkyl azides. derpharmachemica.comresearchgate.netderpharmachemica.com

Application of Advanced Synthetic Transformations in Analogue Preparation

Advanced synthetic methodologies are employed to create complex analogues of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, such as the coupling of substituted pyrimidines with Boc-protected piperazine. nih.govacs.org This technique often leads to higher yields and shorter reaction times compared to conventional heating.

Multi-component Reactions: The development of one-pot, multi-component reactions allows for the efficient construction of complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the aromatic ring or the piperazine moiety.

Spectroscopic and Chromatographic Methods for Characterization of Synthetic Products

The characterization of newly synthesized this compound derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. mdpi.comdergipark.org.trspringermedizin.de For instance, in the 1H NMR spectrum of 1-(4-bromophenyl)piperazine, signals for the aliphatic protons of the piperazine ring typically appear around 3.3-3.4 ppm, while aromatic protons resonate at higher chemical shifts. springermedizin.de 31P NMR is specifically used for the characterization of iminophosphorane derivatives. derpharmachemica.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to obtain information about their fragmentation patterns. mdpi.comdergipark.org.trspringermedizin.de Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. springermedizin.de For example, in the GC-MS analysis of 1-(3-chloro-4-fluorophenyl)piperazine, the molecular ion peak is observed at m/z 214, and a base peak at m/z 172 results from the loss of a C2H4N fragment. springermedizin.de

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. researchgate.netderpharmachemica.com For example, characteristic absorption bands can identify C-F, C-N, and C=O stretching vibrations.

Single Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry. sci-hub.se

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the product. researchgate.netdergipark.org.tr The retention factor (Rf) value is a key parameter.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. mdpi.com Reversed-phase columns, such as C18, are frequently used. springermedizin.denih.gov

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. springermedizin.de Derivatization, such as trimethylsilylation, may be employed to improve the chromatographic properties of the analytes. researchgate.net

The following table summarizes the analytical data for some representative this compound derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Spectroscopic Data | Chromatographic Data | Reference |

| 1-(4-Fluorophenyl)piperazine | C10H13FN2 | 180.22 | unodc.org | ||

| 2-(4-(4-Fluorophenyl)piperazin-1-yl)acetonitrile | C12H14FN3 | 219.26 | mdpi.com | ||

| 1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine | C16H17FN2O2S | 332.38 | nih.govacs.org | ||

| 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine | C14H14ClFN4 | 292.74 | nih.gov |

Pharmacological and Biological Activity Profiles of 2 4 Fluorophenyl Piperazine

Central Nervous System (CNS) Modulatory Actions

Neurotransmitter Receptor Binding Affinities and Efficacy

No specific data on the binding affinity or efficacy of 2-(4-Fluorophenyl)piperazine at serotonin (B10506) receptor subtypes is available in the reviewed literature.

No specific data on the binding affinity or modulatory effects of this compound at the dopamine (B1211576) transporter or dopamine receptor subtypes is available in the reviewed literature.

No specific data on the noradrenaline reuptake inhibition properties of this compound is available in the reviewed literature.

No specific data on the binding affinity or functional activity of this compound at the sigma-1 receptor is available in the reviewed literature.

No specific data on the histamine (B1213489) receptor antagonist activity of this compound is available in the reviewed literature.

Neuropharmacological Effects in Preclinical Behavioral Models

The neuropharmacological profile of this compound and its derivatives has been investigated in a variety of preclinical models to assess their potential therapeutic applications in neuropsychiatric disorders. These studies have explored the anxiolytic, antidepressant-like, antipsychotic, and antinociceptive properties of this class of compounds, as well as their effects on motor activity.

Anxiolytic and Antidepressant-like Potential

The potential anxiolytic and antidepressant effects of compounds containing the this compound moiety have been suggested by studies on related piperazine (B1678402) derivatives. While direct studies on this compound are limited, research on analogous compounds provides insight into its potential activities.

Animal models of anxiety, such as the elevated plus-maze, are widely used to evaluate the anxiolytic potential of novel compounds. nih.govnih.govmeliordiscovery.com In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. For instance, the novel 5-HT1A receptor antagonist, p-MPPI, which shares a piperazine core, demonstrated a significant and dose-related anxiolytic profile in the elevated plus-maze test in mice. nih.gov

The forced swim test is a common preclinical screening tool for assessing the antidepressant efficacy of new chemical entities. nih.govyoutube.comnih.gov A reduction in the duration of immobility during this test is considered a predictive indicator of antidepressant activity. Studies on various piperazine derivatives have demonstrated antidepressant-like effects in this model, suggesting that this pharmacological action may be a class effect. mdpi.comfrontiersin.org The antidepressant properties of some piperazine compounds are thought to be mediated through the regulation of serotonergic and dopaminergic systems.

Antipsychotic Activity Assessments

The assessment of antipsychotic activity in preclinical models often involves evaluating a compound's ability to antagonize dopamine receptor-mediated behaviors. The conditioned avoidance response (CAR) paradigm is a well-established screening test with high predictive validity for antipsychotic activity. researchgate.netnih.gov In this test, antipsychotic drugs typically suppress the avoidance response without impairing the escape response.

A study on a series of 1-(pyrimidin-2-yl)piperazine derivatives, including a compound with a 4-fluorophenylpiperazine component, demonstrated potential atypical antipsychotic properties. The lead compound from this series was effective in inhibiting conditioned avoidance responding in rats, a hallmark of antipsychotic efficacy. nih.gov Furthermore, this compound did not induce catalepsy, suggesting a lower risk of extrapyramidal side effects, which is a characteristic of atypical antipsychotics. The mechanism of action for many arylpiperazine compounds involves interaction with dopamine D2 receptors. nih.gov

Modulation of Locomotor Activity

Antinociceptive Properties and Opioidergic System Involvement

Preclinical studies have explored the antinociceptive, or pain-relieving, properties of compounds containing the 4-fluorophenylpiperazine structure. The tail-flick test is a common method for evaluating the analgesic effects of drugs, where an increase in the latency to withdraw the tail from a heat source indicates antinociception. dovepress.comresearchgate.netneurofit.com

A study on a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, one of which includes a 4-(4-fluorophenyl)piperazin-1-yl moiety, demonstrated significant antinociceptive activity in the formalin model of tonic pain. nih.gov Additionally, piperazine-type serotonin agonists have shown apparent antinociceptive properties, suggesting a potential role for serotonergic pathways in the analgesic effects of these compounds. nih.gov

The involvement of the opioidergic system in the activity of piperazine derivatives has also been investigated. Some 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists. nih.gov Furthermore, fluorinated derivatives of the synthetic μ-opioid receptor agonist MT-45, which has a piperazine core, have been shown to be potent μ-opioid receptor agonists. nih.govdundee.ac.ukcancer.gov These findings suggest that the this compound scaffold may interact with the opioidergic system, although its specific agonist or antagonist profile at opioid receptors requires further investigation.

Antiproliferative and Anticancer Research

Recent research has focused on the potential of piperazine-containing compounds as antiproliferative and anticancer agents. In vitro studies have been conducted to evaluate the cytotoxicity and viability reduction of these compounds in various cancer cell lines.

In Vitro Cytotoxicity and Viability Reduction in Various Cancer Cell Lines

Several studies have demonstrated the in vitro anticancer activity of derivatives of this compound against a range of human cancer cell lines.

One study investigated novel 1-(2-aryl-2-adamantyl)piperazine derivatives, including 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine. This compound exhibited promising anti-proliferative activity across four human cancer cell lines: HeLa (cervical cancer), MDA-MB-231 (breast cancer), MIA PaCa-2 (pancreatic cancer), and NCI-H1975 (non-small cell lung cancer). mdpi.com The presence of the fluorine group on the phenyl ring was found to enhance the antitumor activity. mdpi.com

Another study synthesized a series of novel arylpiperazine derivatives and evaluated their cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). nih.gov Several of these compounds, which incorporate the 4-fluorophenylpiperazine structure, showed significant cytotoxic effects.

Furthermore, rhodanine-piperazine hybrids containing a bis(4-fluorophenyl)methyl]piperazin-1-yl moiety have been evaluated for their anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D, and MDA-MB-468). One of these compounds demonstrated strong activity, particularly against the MCF-7 and MDA-MB-468 cell lines. mdpi.com The piperazine scaffold is a component of several approved anticancer drugs, highlighting its importance in the development of new cancer therapies. nih.govmdpi.comresearchgate.net

The following table summarizes the in vitro cytotoxic activity of a derivative of this compound, 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine, against various cancer cell lines.

| Cancer Cell Line | Cell Line Type | Observed Effect |

|---|---|---|

| HeLa | Cervical Cancer | Anti-proliferative activity |

| MDA-MB-231 | Breast Cancer | Anti-proliferative activity |

| MIA PaCa-2 | Pancreatic Cancer | Anti-proliferative activity |

| NCI-H1975 | Non-small Cell Lung Cancer | Anti-proliferative activity |

Induction of Cell Cycle Arrest and Programmed Cell Death (Apoptosis) Mechanisms

Derivatives incorporating the piperazine scaffold have demonstrated the ability to modulate cell cycle progression and induce programmed cell death, or apoptosis, in cancer cells. One specific dispiropiperazine derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), has been shown to arrest the cell cycle at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net Further analysis confirmed that the arrest occurs specifically in the M phase. nih.govresearchgate.net This cell cycle inhibition is accompanied by the induction of both apoptosis and necrosis. nih.govresearchgate.net The mechanism of action for SPOPP-3 also involves the disruption of mitotic spindle positioning and the induction of DNA damage. nih.govresearchgate.net

Similarly, a novel ciprofloxacin (B1669076) derivative featuring a piperazinyl group, 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl), was found to cause cell cycle arrest at the G2/M phase in HCT116 colorectal cancer cells and A549 non-small lung carcinoma cells. nih.gov This compound exerted its anti-proliferative effects by inducing apoptosis, which was associated with the overexpression of p53 and Bax proteins and a decrease in bcl2 gene expression. nih.gov

Studies on other flavonoids, while not directly involving this compound, illustrate common mechanisms of action. For instance, Prunetrin was found to arrest the cell cycle in the G2/M phase by decreasing the expression of regulatory proteins such as Cyclin B1, CDK1/CDC2, and CDC25c in Hep3B liver cancer cells. mdpi.com This arrest is often linked to the apoptotic pathway, characterized by the cleavage of key proteins like PARP and caspase-3, which are hallmarks of apoptosis. mdpi.com Cinobufagin, another bioactive compound, also induces G2/M arrest and apoptosis in malignant melanoma cells by modulating levels of proteins like cyclin B, CDK1, and members of the Bcl-2 family. frontiersin.org These examples highlight a common strategy where piperazine-containing compounds and other agents can halt cancer cell proliferation by interfering with the cell cycle and activating intrinsic cell death pathways. mdpi.comfrontiersin.orgnih.gov

Selective Antineoplastic Effects on Specific Tumor Types

The piperazine scaffold is a key component in various derivatives exhibiting cytotoxic activity against a range of cancer cell lines. researchgate.net A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity across multiple cancer types. researchgate.net These compounds were tested against panels of cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancers. researchgate.net

In the context of breast cancer, which is a leading malignancy affecting women, rhodanine–piperazine hybrids have been developed as potential therapeutic agents. mdpi.com One such compound, 5-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one, showed potent activity, particularly against the MCF-7 and MDA-MB-468 breast cancer cell lines. mdpi.com The design of these hybrids often targets key tyrosine kinases involved in tumor progression, such as VEGFR, EGFR, and HER2. mdpi.com

Furthermore, new phenylpiperazine derivatives of 1,2-benzothiazine have been synthesized and evaluated for their antiproliferative activities against the MCF7 breast adenocarcinoma cell line. nih.gov The compound BS230, 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide, displayed antitumor activity comparable to the established anticancer drug doxorubicin, with the added benefit of lower cytotoxicity towards healthy MCF10A cells. nih.gov

Antimicrobial Efficacy

Antibacterial Spectrum and Minimum Inhibitory Concentrations

Derivatives of this compound are components of various compounds synthesized to exhibit antibacterial properties. The antibacterial activity of these molecules is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to inhibit the visible growth of a microorganism. mdpi.com

Fluorinated piperazinyl substituted quinazolines have shown potential as antibacterial agents, with activity reported against multidrug-resistant strains. asianpubs.org A new ciprofloxacin derivative incorporating a piperazinyl moiety demonstrated higher potency against the Gram-positive strain Staphylococcus aureus ATCC 6538 (MIC of 1.70 µg/mL) compared to the parent ciprofloxacin (MIC of 5.49 µg/mL). researchgate.net Other synthesized piperazine derivatives bearing a N,N′-bis(1,3,4-thiadiazole) moiety also showed notable activity against S. aureus, with MIC values as low as 16 µg/mL. mdpi.com The same study found derivatives active against Bacillus subtilis (MIC of 16 µg/mL) and Escherichia coli (MIC of 8 µg/mL). mdpi.com

Additionally, a series of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazine analogues were assayed for antimicrobial activity against a panel of eight bacteria, including S. aureus, E. coli, and Pseudomonas aeruginosa, demonstrating the broad-spectrum potential of such derivatives. nih.gov

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-4 piperazinyl Ciprofloxacin derivative | Staphylococcus aureus ATCC 6538 | 1.70 | researchgate.net |

| Piperazine-N,N′-bis(1,3,4-thiadiazole) derivative | Staphylococcus aureus | 16 | mdpi.com |

| Piperazine-N,N′-bis(1,3,4-thiadiazole) derivative | Bacillus subtilis | 16 | mdpi.com |

| Piperazine-N,N′-bis(1,3,4-thiadiazole) derivative | Escherichia coli | 8 | mdpi.com |

Antifungal Activities

The piperazine moiety is a common structural feature in the development of novel antifungal agents. nih.govacgpubs.orgmanipal.edu Triazole compounds containing a piperazine side chain have been designed as analogues to the antifungal drug fluconazole, targeting the fungal enzyme cytochrome P450 14α-demethylase (CYP51). nih.gov

Specific optically active azole derivatives incorporating an aryl-piperazine moiety have demonstrated significant antifungal activity against a variety of fungal pathogens. researchgate.net For instance, compound 12d from a synthesized series, which has a 3-trifluoromethyl substitution on the phenyl ring of piperazine, showed potent activity against several Candida species. researchgate.net Its MIC value was 0.12 µg/mL for C. albicans and a resistant strain of C. albicans, and 0.25 µg/mL for C. tropicalis, C. parapsilosis, and C. krusei. researchgate.net This activity was noted to be better than fluconazole. researchgate.net

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 0.12 | researchgate.net |

| Candida albicans (resistant strain) | 0.12 | researchgate.net |

| Candida tropicalis | 0.25 | researchgate.net |

| Candida parapsilosis ATCC 22019 | 0.25 | researchgate.net |

| Candida krusei | 0.25 | researchgate.net |

| Candida glabrata | 0.5 | researchgate.net |

| Candida krusei ATCC 6258 | 0.5 | researchgate.net |

Antimycobacterial Properties

Compounds containing the this compound structure have been investigated for their potential to inhibit the growth of mycobacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Several nitrofuran compounds incorporating a piperazine ring have been identified as Mtb growth inhibitors. nih.gov One such compound is HC2209, identified as 1-(4-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine. nih.gov

Another nitrofuran compound, HC2210 (1-[(5-nitro-2-furyl)methyl]-4-(4-nitrophenyl)piperazine oxalate), demonstrated particular potency with a half-maximal effective concentration (EC₅₀) of 50 nM against Mtb, making it more potent than the frontline drug isoniazid (B1672263) in the same assay. nih.gov These nitro-containing compounds often act as prodrugs that require reductive activation by mycobacterial enzymes. nih.gov

In other studies, triazine analogues containing piperazinyl substituents were evaluated against the M. tuberculosis H37Rv strain, with several compounds identified as having potential dual antimicrobial and antimycobacterial activities. nih.gov Derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates have also been tested for their in vitro antimycobacterial activity against pathogenic strains like Mycobacterium kansasii and Mycobacterium avium. researchgate.net

Enzyme Inhibition Studies

The this compound moiety is a key feature in molecules designed to inhibit various enzymes. Research has shown that fluorophenylpiperazine exhibits significant inhibitory effects on several major cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net These enzymes are crucial for the metabolism of a wide range of drugs and other compounds.

In the field of cancer therapeutics, phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential inhibitors of topoisomerase II (Topo II), an enzyme that controls DNA topology and is a key target in chemotherapy. nih.gov Molecular docking studies suggest these compounds can bind to the DNA-Topo II complex. nih.gov Similarly, fluoroquinolone derivatives with N4-substituted piperazinyl groups can inhibit both DNA gyrase and topoisomerase IV, which are essential bacterial enzymes involved in DNA replication. nih.gov

Furthermore, derivatives of 4-(fluorobenzyl)piperazine, which is structurally related to this compound, have been developed as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis. nih.gov One such derivative, [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone, was found to be a potent competitive inhibitor of tyrosinase with an IC₅₀ value of 0.18 µM, approximately 100-fold more active than the reference compound kojic acid. nih.gov

Monoamine Oxidase (MAO)-A and -B Inhibitory Potencies

Derivatives of this compound have been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of monoamine neurotransmitters. A study focusing on pyridazinones containing the (2-fluorophenyl)piperazine moiety identified several potent and selective inhibitors of MAO-B. Notably, specific compounds within this series demonstrated significant inhibitory capabilities, with IC50 values in the low nanomolar range, indicating high potency.

Conversely, other studies have noted that the substitution on the piperazine ring can influence activity and selectivity. For instance, piperazine-substituted chalcone (B49325) derivatives have also been identified as remarkable inhibitors of MAO-B. nih.gov In one study, the presence of a fluorine group on the phenyl ring was found to increase MAO-B inhibitory activity. nih.gov N-methyl-piperazine chalcones featuring a fluorinated phenyl group have shown high selective inhibition against MAO-B. nih.gov

| Compound Series | Target Enzyme | Reported IC50 Values (µM) |

|---|---|---|

| N-methyl-piperazine chalcones (Compound 2k) | MAO-B | 0.71 |

| N-methyl-piperazine chalcones (Compound 2n) | MAO-B | 1.11 |

| Piperazine-substituted chalcones (Compound PC10) | MAO-B | 0.65 |

| Piperazine-substituted chalcones (Compound PC11) | MAO-B | 0.71 |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The this compound scaffold has been incorporated into molecules designed to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This research is significant for identifying potential therapeutic agents for neurodegenerative disorders.

In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for anti-acetylcholinesterase activity. The derivative containing a 4-fluorophenyl moiety emerged as the most potent compound in its series, exhibiting an IC50 value of 16.42 ± 1.07 µM. nih.govresearchgate.net However, this was less potent than the reference drug, donepezil. nih.gov

| Compound Series | Target Enzyme | Reported IC50 Value (µM) |

|---|---|---|

| Phthalimide derivative with 4-fluorophenyl moiety | AChE | 16.42 ± 1.07 |

| Piperazine-dihydrofuran derivative | AChE | >100 |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Research has also explored the role of this compound derivatives in the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. These enzymes are targets for managing postprandial hyperglycemia.

A study on hydrazine-containing piperazine derivatives synthesized from 2-fluorophenyl piperazine demonstrated excellent inhibitory activity against both α-amylase and α-glucosidase. The minimal inhibitory concentrations for these compounds were found to be in the micromolar range, with some analogues showing several-fold higher potency than the standard drug, acarbose.

| Enzyme Target | IC50 Range of 2-Fluorophenyl Piperazine Derivatives (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|

| α-Amylase | 2.10 - 18.10 | 4.30 |

| α-Glucosidase | 2.70 - 19.20 | 5.10 |

Human Equilibrative Nucleoside Transporter (ENT) Inhibition

The this compound moiety is a critical component of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), a novel inhibitor of human equilibrative nucleoside transporters (ENTs). medchemexpress.comhku.hknih.gov ENTs are vital for nucleoside transport and play a role in various physiological processes.

Studies have shown that FPMINT is a potent, irreversible, and non-competitive inhibitor of ENTs, with greater selectivity for the ENT2 subtype over ENT1. medchemexpress.comhku.hk The IC50 value for ENT2 inhibition was found to be 5 to 10 times lower than for ENT1. hku.hk Kinetic analyses revealed that FPMINT reduces the maximum velocity (Vmax) of nucleoside transport without affecting the Michaelis constant (Km). hku.hknih.gov Structure-activity relationship studies of FPMINT analogues have underscored the importance of the halogen substitute on the fluorophenyl moiety for maintaining inhibitory effects on both ENT1 and ENT2. nih.govnih.govresearchgate.net

| Compound | Target | Inhibition Type | Selectivity |

|---|---|---|---|

| FPMINT | ENT1 and ENT2 | Irreversible, Non-competitive | More selective for ENT2 over ENT1 |

Other Biological Investigations

Antiarrhythmic and Cardioprotective Effects

Derivatives containing the this compound structure have been evaluated for their effects on the cardiovascular system. In a study of novel arylpiperazine derivatives of pyrrolidin-2-one, the compound 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one demonstrated the highest affinity for the α2-adrenoceptor, with a pKi value of 6.52. nih.gov Adrenoceptors are involved in cardiovascular regulation, and their modulation can influence heart rhythm.

Furthermore, another study investigated substituted N-phenylpiperazine derivatives of phenylcarbamates for potential β-blocker and vasodilator activity. Research on these structures, particularly those with 4'-fluorophenylpiperazine substitution, indicated a positive influence on cardiovascular functions, including potential antiarrhythmic effects in certain models. researchgate.net Vanoxerine, a compound containing a bis(4-fluorophenyl) moiety and a piperazine ring, has also been investigated for its antiarrhythmic properties, noting its ability to block multiple cardiac ion channels. nih.gov

Anti-inflammatory and Antioxidant Activities

The potential for this compound derivatives to act as anti-inflammatory and antioxidant agents has been an area of scientific inquiry.

Antioxidant Activity: A series of para-alkoxyphenylcarbamic acid esters incorporating a 4-(4-fluorophenyl)piperazin-1-yl fragment were evaluated for their antioxidant capabilities. These compounds were tested for their ability to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and to scavenge peroxynitrite ions. Within this series, the para-methoxy substituted molecule was the most effective at reducing DPPH. Another study on (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone showed it possessed an ability to quench ABTS radicals. nih.gov A review also noted that conazole analogs derived from 1-(4-fluorophenyl)piperazine (B120373) demonstrated antioxidant capacity.

Anti-inflammatory Activity: The anti-inflammatory potential of piperazine derivatives has been documented. In one study, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were synthesized, including one with a 2-(3-fluorophenyl)acetyl)piperazin-1-yl group, and tested for in vivo anti-inflammatory activity. mdpi.com The results showed that several of the synthesized compounds exhibited favorable anti-inflammatory effects against xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.com Other research into different piperazine derivatives has also confirmed anti-inflammatory effects, such as reducing paw edema and cell migration in inflammatory models. nih.govnih.gov

Based on a comprehensive review of the available scientific literature, there is no evidence to support the characterization of this compound as a GABA-A receptor positive allosteric modulator.

Extensive searches for pharmacological data on this compound have consistently indicated its primary mechanism of action relates to the serotonin system. Research has predominantly identified it as a 5-HT1A receptor agonist, with some activity at other serotonin receptors.

Conversely, a similarly named but structurally distinct class of compounds, namely 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, has been investigated for and identified as possessing positive allosteric modulatory activity at the GABA-A receptor. It is possible that a conflation between these two different chemical series has occurred.

Therefore, this article cannot provide information on the GABA-A receptor positive allosteric modulation of this compound as requested in the outline, due to the absence of supporting scientific findings. To present such information would be factually inaccurate.

Structure Activity Relationship Sar Studies and Rational Drug Design Strategies

Identification of Pharmacophoric Features within the 2-(4-Fluorophenyl)piperazine Scaffold

The this compound core possesses distinct pharmacophoric features that are crucial for its biological activity. The essential components include the aromatic fluorophenyl ring, the piperazine (B1678402) ring, and the potential for various substitutions on the piperazine nitrogen.

The 4-fluorophenyl group is a key element, with the fluorine atom's position significantly influencing receptor affinity and selectivity. For instance, the 4-fluoro substitution on the phenyl ring confers higher affinity for the dopamine (B1211576) D4 receptor compared to a 2-fluoro substitution. This highlights the importance of the electronic and steric properties of the substituent on the phenyl ring. The fluorophenyl group, in general, enhances the binding affinity and selectivity of these compounds towards their molecular targets.

The piperazine ring is another critical component, acting as a versatile scaffold that can be modified to modulate a compound's pharmacological profile. nih.gov It facilitates interactions with biological membranes and proteins, influencing various biochemical pathways. The nitrogen atoms of the piperazine ring are key interaction points, with one nitrogen often serving as a basic center and the other available for the introduction of various side chains. nih.gov These side chains can be tailored to target specific receptors and fine-tune the compound's activity.

Impact of Substituent Modifications on Receptor Affinity and Selectivity

Modifying the substituents on the this compound scaffold has profound effects on receptor affinity and selectivity. These modifications can be systematically explored to develop compounds with desired pharmacological properties.

Substitutions on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. Studies have shown that a halogen substituent on the fluorophenyl moiety is essential for inhibitory effects on certain transporters, such as ENT1 and ENT2. frontiersin.orgresearchgate.net The position of this halogen can also influence selectivity. For example, moving the fluorine from the 4-position to the 2-position can decrease selectivity for the dopamine D4 receptor.

Modifications of the Piperazine Ring and its Substituents: Alterations to the piperazine ring itself or the substituents on its second nitrogen atom are a common strategy to modulate activity. For instance, in a series of compounds targeting equilibrative nucleoside transporters (ENTs), the replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects. frontiersin.orgresearchgate.net However, the addition of specific groups to this new benzene ring could restore activity for ENT1 or both ENT1 and ENT2, demonstrating the subtle interplay between structure and function. frontiersin.orgresearchgate.net

In the context of dopamine transporter (DAT) inhibitors, N-substituted analogues of certain diphenyl ether compounds with a 4',4''-diF substitution on the diphenyl ether resulted in high DAT affinity, with various alkyl and arylalkyl substituents being well-tolerated. nih.gov Furthermore, for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines, aminopiperidine compounds generally showed 2- to 3-fold higher DAT affinities compared to their piperidine-amine counterparts. nih.gov

The following table summarizes the impact of various substituent modifications on receptor affinity and selectivity for different series of compounds based on the this compound scaffold.

| Compound Series | Modification | Impact on Receptor Affinity/Selectivity | Reference |

| Fluorophenylpiperazine Derivatives | 2-Fluoro vs. 4-Fluoro substitution on phenyl ring | 4-Fluoro substitution confers higher dopamine D4 receptor affinity. | |

| FPMINT Analogues | Replacement of naphthalene with benzene moiety | Abolished inhibitory effects on ENT1 and ENT2. | frontiersin.orgresearchgate.net |

| FPMINT Analogues | Addition of chloride to meta position of new benzene moiety | Restored inhibitory effect on ENT1 but not ENT2. | frontiersin.orgresearchgate.net |

| FPMINT Analogues | Addition of methyl, ethyl, or oxymethyl to new benzene moiety | Regained inhibitory activity on both ENT1 and ENT2. | frontiersin.orgresearchgate.net |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines | Aminopiperidine vs. piperidine-amine | Aminopiperidines showed 2- to 3-fold higher DAT affinities. | nih.gov |

| N-substituted [2-[bis(4-fluorophenyl)methoxy]ethylpiperidine analogues | Electron-withdrawing group at C4 of N-benzyl group | Beneficial for DAT binding. | acs.org |

Correlation of Electronic and Steric Properties with Biological Activity

The biological activity of this compound derivatives is intricately linked to their electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies are often employed to understand these correlations and to predict the activity of new analogues.

Electronic Properties: The electron-donating or electron-withdrawing nature of substituents can significantly influence receptor binding. For example, in a series of analogues, compounds with electron-donating groups exhibited improved activity compared to those with electron-withdrawing groups. In another study on GBR 12909 analogs, a 3D-QSAR model revealed that electrostatic contributions accounted for 35% of the model's predictive power for DAT/SERT selectivity. nih.gov The presence of a fluorine atom and a methoxy (B1213986) group on the phenyl rings of 1-(2-fluorophenyl)-4-(3-methoxybenzenesulfonyl)piperazine (B2670107) contributes to its electronic and steric properties, which in turn influence its biological activity. ontosight.ai

Steric Properties: The size and shape of substituents also play a crucial role. The same 3D-QSAR study on GBR 12909 analogs indicated that steric contributions were dominant, accounting for 65% of the model's predictive ability. nih.gov This suggests that the spatial arrangement of atoms is a major determinant of how these molecules interact with their target receptors. For instance, substitutions at the C3- and C4-positions of the N-benzyl group in a series of DAT inhibitors were better tolerated than substitutions at the C2-position, highlighting the steric constraints of the binding pocket. acs.org

The following table illustrates the correlation between electronic and steric properties and biological activity for selected compound series.

| Compound Series | Property | Correlation with Biological Activity | Reference |

| General Analogues | Electronic | Electron-donating groups led to improved activity. | |

| GBR 12909 Analogues | Steric and Electrostatic | Steric properties had a greater influence (65%) on DAT/SERT selectivity than electrostatic properties (35%). | nih.gov |

| N-substituted [2-[bis(4-fluorophenyl)methoxy]ethylpiperidine analogues | Steric | Substitutions at C3 and C4 of the N-benzyl group were better tolerated than at the C2 position. | acs.org |

Development of Atypical Dopamine Transporter Inhibitors through SAR Analysis

A significant area of research has focused on developing atypical dopamine transporter (DAT) inhibitors based on the this compound scaffold. These atypical inhibitors are sought after as potential medications for psychostimulant use disorders because they can block the DAT without producing the stimulant-like effects of traditional inhibitors like cocaine. researchgate.net

SAR studies have been instrumental in this endeavor. For example, a series of N-substituted analogues of AHN 1-055 with a 4',4''-diF substitution on the diphenyl ether resulted in compounds with high affinity for the DAT. nih.gov Extensive SAR studies on modafinil (B37608), a wakefulness-promoting agent, led to the development of analogues with significantly improved DAT affinity and selectivity. nih.gov For instance, the introduction of a 2,6-dimethyl substitution on the piperazine ring of a modafinil analogue led to some improvement in drug-like properties. researchgate.net

Furthermore, research on GBR12909 and its analogs has been pivotal. nih.gov These compounds were identified as potent and selective ligands for the DAT. nih.gov SAR studies on this series have explored the effects of various substitutions, leading to the identification of compounds with high DAT affinity and selectivity over the serotonin (B10506) transporter (SERT). acs.org For example, a 2-naphthylmethyl substituent on the nitrogen of a piperidine (B6355638) analogue of GBR 12909 resulted in a high-affinity and selective ligand for DAT. acs.org

The table below highlights key developments in atypical DAT inhibitors derived from SAR studies.

| Parent Compound/Scaffold | Key Modification | Resulting Compound/Series | Key Finding | Reference |

| Benztropine/AHN 1-055 | N-substitution with 4',4''-diF on diphenyl ether | High affinity DAT inhibitors | Extended alkyl and arylalkyl substituents well tolerated. | nih.gov |

| Modafinil | Halogenation of benzhydrol moiety, functionalization of terminal portion with piperazine moieties | JJC8–091, JJC8–088, JJC8–089 | Moderate to high DAT affinities and high selectivity over SERT. | nih.gov |

| GBR 12909 | Replacement of piperazine with piperidine and N-substitution | 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | High affinity and selective ligand for DAT. | acs.org |

Bioisosteric Replacements for Modulated Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or to reduce toxicity. sci-hub.se This approach has been successfully applied to the this compound scaffold to modulate pharmacological profiles.

A key example is the bioisosteric replacement of the piperazine ring to improve metabolic stability, a common challenge with piperazine-containing compounds. researchgate.net In a series of modafinil analogues, the piperazine ring was replaced with aminopiperidines and piperidine amines. nih.govresearchgate.net This led to the identification of lead compounds with moderate to high DAT affinities and improved metabolic stability in rat liver microsomes. nih.govresearchgate.net For instance, aminopiperidines 7, 21b, and 33 showed minimal stimulation of ambulatory activity in mice, suggesting an atypical DAT inhibitor profile. nih.gov

In another study, the replacement of the piperazine in modafinil-based compounds with a homopiperazine (B121016) or a piperidine ring system was well-tolerated at the DAT. nih.gov Notably, only the piperidine analogues demonstrated improved metabolic stability. nih.gov

The following table provides examples of bioisosteric replacements and their impact on the pharmacological profiles of this compound-related compounds.

| Original Functional Group | Bioisosteric Replacement | Compound Series | Impact on Pharmacological Profile | Reference |

| Piperazine | Aminopiperidine, Piperidine amine | Modafinil Analogues | Improved metabolic stability while retaining DAT affinity and atypical profile. | nih.govresearchgate.net |

| Piperazine | Homopiperazine, Piperidine | Modafinil-based compounds | Piperidine analogues showed improved metabolic stability. | nih.gov |

| Hydrogen | Fluorine | General strategy | Can modulate metabolic stability, lipophilicity, and basicity. | sci-hub.se |

Metabolic Fate and Pharmacokinetic Research Considerations for 2 4 Fluorophenyl Piperazine

Elucidation of Major Metabolic Pathways

The biotransformation of 2-(4-Fluorophenyl)piperazine, a recurring motif in various pharmacologically active agents, is primarily characterized by Phase I oxidative reactions, with potential for subsequent Phase II conjugation.

Oxidative N-Dealkylation and Aromatic Hydroxylation

The primary metabolic routes for this compound and its parent compounds involve oxidative processes. Research indicates that 1-(4-Fluorophenyl)piperazine (B120373) is a significant metabolite of the hypnotic drug Niaprazine, formed through metabolic pathways that include N-dealkylation, N-dearylation, and aromatic hydroxylation. mdpi.com The piperazine (B1678402) ring itself is known to be a metabolically susceptible site. nih.gov

N-dealkylation of the piperazine ring has been identified as a major factor contributing to the metabolic instability of some arylpiperazine analogues. researchgate.netresearchgate.net This process involves the enzymatic removal of an alkyl group from one of the nitrogen atoms. Aromatic hydroxylation, the addition of a hydroxyl group to the fluorophenyl ring, is another key pathway. mdpi.com For structurally related compounds, hydroxylation is a primary metabolic transformation. nih.gov In the metabolism of flunarizine (B1672889), a compound containing a bis(4-fluorophenyl)methyl group attached to a piperazine, aromatic hydroxylation was a main pathway in female rats and male dogs, while oxidative N-dealkylation was predominant in male rats. reactome.org

Phase II Conjugation Reactions (e.g., Glucuronidation)

Following Phase I oxidative reactions that introduce or expose functional groups like hydroxyl moieties, compounds can undergo Phase II conjugation to enhance their water solubility and facilitate excretion. These conjugation reactions are typically faster than Phase I reactions. While direct studies on the glucuronidation of this compound are limited in the reviewed literature, it is a well-established pathway for metabolites of related structures. For instance, hydroxylated metabolites of arylpiperazine derivatives are often excreted as conjugates. researchgate.net In studies of flunarizine, metabolites such as hydroxy-flunarizine and bis(4-fluorophenyl)methanol (B1266172) were found in bile and urine primarily as glucuronide conjugates. reactome.org The presence of a hydroxyl group, such as in the analog 1-acetyl-4-(4-hydroxyphenyl)piperazine, is suggested to increase susceptibility to glucuronidation compared to its 4-fluoro counterpart. wikipedia.org

Involvement of Cytochrome P450 (CYP) Enzymes in Biotransformation

The biotransformation of arylpiperazine derivatives is heavily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net Metabolic studies have shown that para-fluorophenylpiperazine (pFPP) acts as an inhibitor of various CYP enzymes in the liver. nih.gov

For many arylpiperazine drugs, CYP3A4 and CYP2D6 are the principal enzymes responsible for their metabolism. researchgate.net For example, studies on vanoxerine, a complex piperazine derivative, suggest that CYP3A is the major enzyme responsible for its biotransformation in humans. plos.org Similarly, the metabolism of another arylpiperazine, L-775,606, to its main metabolites is primarily mediated by CYP3A4. nih.gov The specific position of the fluorine atom can influence these interactions; 2-fluorophenyl derivatives have been noted to possess greater metabolic stability than their 4-fluoro analogs due to reduced interactions with CYP450 enzymes. reactome.org

In Vitro Metabolic Stability Assessments (e.g., Human and Rodent Liver Microsome Studies)

In vitro metabolic stability is a critical parameter evaluated during drug discovery, often using liver microsomes from humans and various animal species to predict a compound's fate in vivo. The piperazine ring is often identified as a metabolically labile functional group. nih.gov

Studies on analogues have shown varied stability. For instance, some piperazine analogues exhibit rapid metabolism in mouse liver microsomes, while others show higher stability with half-lives of 60 minutes. researchgate.net Bioisosteric replacement of the piperazine ring with a piperidine (B6355638) function has been shown to improve metabolic stability in rat liver microsomes. researchgate.netresearchgate.net In contrast, some derivatives containing the this compound scaffold have demonstrated high metabolic stability. A 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative, for example, remained 90% unmetabolized after 120 minutes of incubation with human liver microsomes (HLMs). uspharmacist.com This suggests that while the core piperazine can be a site of metabolism, modifications elsewhere in the molecule can significantly enhance stability.

| Compound | System | Time (min) | % Parent Remaining | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative 9 | Human Liver Microsomes | 120 | 90.12 | uspharmacist.com |

| Alpidem | Human Liver Microsomes | 120 | 38.60 | uspharmacist.com |

| JJC8-088 (4b) | Mouse Liver Microsomes | 60 | 4 | researchgate.net |

| JJC8-091 (3b) | Mouse Liver Microsomes | t1/2 = 60 min | researchgate.net | |

| RDS03-94 (5a) | Mouse Liver Microsomes | t1/2 = 20 min | researchgate.net |

Species and Sex-Dependent Differences in Metabolic Profiles

The metabolism of xenobiotics, including arylpiperazines, can exhibit significant differences between species and sexes. These variations are often attributed to differences in the expression and activity of metabolic enzymes. mdpi.com

Interspecies differences have been observed for related compounds. For example, a study on the arylpiperazine L-775,606 noted quantitative differences in its metabolism across various species, with N-oxidation being a major pathway in dogs but only a minor one in other species. nih.gov Similarly, research on flunarizine revealed that the main metabolic pathway was oxidative N-dealkylation in male rats, whereas aromatic hydroxylation was predominant in female rats and male dogs. reactome.org This highlights that both species and sex can influence the metabolic fate of piperazine-containing compounds.

Sex-related differences in the activity of key drug-metabolizing enzymes like CYP3A4 and CYP2D6 have been reported, with females generally showing higher activity. plos.org For some drugs, this leads to faster clearance in women, though this is not universal. plos.org While specific studies on sex-dependent metabolism of this compound were not found, the established differences in enzyme activity suggest that such variations are possible. plos.orgmdpi.com

Potential for Enzyme Inhibition by this compound and Its Analogues

Compounds can not only be substrates for enzymes but also inhibitors, leading to potential drug-drug interactions. Metabolic studies have demonstrated that para-fluorophenylpiperazine (pFPP) is an inhibitor of various Cytochrome P450 enzymes. nih.gov This inhibitory activity may contribute to its side-effect profile. nih.gov

Furthermore, analogues incorporating the fluorophenylpiperazine moiety have been designed specifically to inhibit other enzymes. A series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine group were synthesized and evaluated as inhibitors of monoamine oxidase (MAO)-A and MAO-B. Several of these compounds were found to be potent and selective MAO-B inhibitors.

| Compound ID | Structure Description | MAO-B IC50 (µM) | Reference |

|---|---|---|---|

| T6 | Pyridazinone with 4-Cl benzal hydrazone | 0.013 | |

| T3 | Pyridazinone with 3-OCH3 benzal hydrazone | 0.039 |

Toxicological Research and Safety Profile Elucidation of 2 4 Fluorophenyl Piperazine

Assessment of Cytotoxicity on Non-Cancerous Cell Lines

The evaluation of a compound's toxicity on non-cancerous cells is a critical step in its safety assessment. For piperazine (B1678402) derivatives, studies have shown varied cytotoxic effects depending on the specific chemical structure and the cell line tested.

Research on various piperazine derivatives has provided insights into their general cytotoxicity. For instance, certain 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were found to be two to three times less cytotoxic against normal MCF 10A breast cells compared to breast cancer cells. csic.es Similarly, hybrid compounds with 4-piperazinyl-quinoline-isatin pharmacophores displayed cytotoxic effects on breast cancer cell lines (MDA-MB468 and MCF7) that were two- to four-fold higher than on noncancerous breast cell lines like 184B5 and MCF 10A. csic.es In another study, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) showed minimal toxicity against normal fibroblast (3T3) cells, with cell viability between 82% and 95% at a concentration of 1 μg/mL. nih.gov Furthermore, novel vindoline-piperazine conjugates, specifically compounds 20, 23, and 25, were evaluated on non-tumor Chinese hamster ovary (CHO) cells to determine their selectivity for cancer cells, showing promising results. nih.gov The radioprotective agent compound 6, a 1-(2-hydroxyethyl)piperazine derivative, demonstrated minimal cytotoxicity across a panel of tested human cell lines. nih.gov

While these studies focus on more complex derivatives, in silico predictions for 1-(4-Fluorophenyl)piperazine (B120373) specifically indicate a favorable profile, with predictions of no cytotoxicity. dergipark.org.tr This suggests that the core structure may have a relatively low intrinsic toxicity to normal cells, although this requires confirmation through direct in vitro testing.

Table 1: Cytotoxicity of Various Piperazine Derivatives on Non-Cancerous Cell Lines

| Compound/Derivative Class | Non-Cancerous Cell Line(s) | Observation | Reference |

|---|---|---|---|

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF 10A (normal breast) | 2-3 times less cytotoxic than against cancer cells. | csic.es |

| 4-Piperazinyl-quinoline-isatin hybrids | 184B5, MCF 10A (noncancerous breast) | 2-4 fold lower cytotoxic effects compared to breast cancer cells. | csic.es |

| 1,8-Naphthalimide-arylsulfonyl derivatives | 3T3 (normal fibroblast) | Minor toxicity (82-95% viability at 1 µg/mL). | nih.gov |

| Vindoline-piperazine conjugates (20, 23, 25) | CHO (non-tumor Chinese hamster ovary) | Exhibited promising selectivity for cancer cells. | nih.gov |

| 1-(2-Hydroxyethyl)piperazine derivative (Compound 6) | Panel of human cell lines | Minimal cytotoxicity. | nih.gov |

| 1-(4-Fluorophenyl)piperazine | In silico model | Predicted to be non-cytotoxic. | dergipark.org.tr |

Mechanistic Studies of Adverse Biological Responses

Understanding the mechanisms by which piperazine derivatives may cause adverse effects is key to predicting and mitigating potential toxicity. Studies on various analogues have revealed common pathways of cellular damage.

Research on designer piperazine drugs, such as N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), has shown that they can induce detrimental effects in hepatic cells. nih.gov A general mechanism observed for these piperazines involves an increase in the formation of reactive species, which leads to the depletion of intracellular glutathione (B108866) (GSH) and ATP. nih.gov This is followed by a loss of mitochondrial membrane potential (Δψm) and the activation of caspase-3, a key enzyme in the apoptotic pathway leading to cell death. nih.govsrce.hr

Specifically, BZP was found to increase caspase-3 activity and activate caspase-9, which is associated with the mitochondrial pathway of apoptosis, while not significantly affecting caspase-8, which is related to the receptor-mediated pathway. srce.hr This suggests that BZP can induce apoptosis in glial cells primarily through the mitochondrial pathway. srce.hr In cardiac cells, certain piperazine derivatives have been shown to induce cell death by disrupting Ca2+ homeostasis, causing ATP depletion, and a significant loss of mitochondrial membrane potential. srce.hr

While these mechanistic studies were not performed directly on 2-(4-Fluorophenyl)piperazine, they provide a plausible framework for the potential adverse biological responses that could be triggered by this compound, highlighting the importance of the piperazine ring in mediating toxicity through oxidative stress and mitochondrial dysfunction.

In Silico Predictions of Toxicological Endpoints and Organ Toxicity

Computational toxicology, or in silico modeling, provides a rapid and resource-efficient method for predicting the potential toxicity of chemical compounds. Several studies have utilized these approaches to estimate the toxicological profile of 1-(4-Fluorophenyl)piperazine (pFPP).

Using the ProTox-II web server, researchers have predicted several toxicological endpoints for the pFPP molecule. dergipark.org.tr The predicted median lethal dose (LD50) was determined, providing an initial estimate of acute toxicity. dergipark.org.tr Based on these predictions, the compound was classified under acute toxicity class 3, which is defined as "toxic if swallowed". dergipark.org.tr

Despite the acute toxicity classification, further predictions for other toxicological endpoints were more favorable. The in silico analysis suggested that the pFPP molecule is non-carcinogenic. dergipark.org.tr Furthermore, the predictions indicated an absence of immunotoxicity, cytotoxicity, and mutagenicity. dergipark.org.tr These computational analyses are valuable for guiding further experimental studies and for prioritizing compounds during the drug development process. dergipark.org.trresearchgate.net General frameworks for using in silico methods to predict organ-specific toxicities, such as for the lungs, heart, and kidneys, are also being developed to create standardized assessment protocols. nih.gov

Table 2: In Silico Toxicological Predictions for 1-(4-Fluorophenyl)piperazine (pFPP)

| Toxicological Endpoint | Prediction | Prediction Tool | Reference |

|---|---|---|---|

| Median Lethal Dose (LD50) | Predicted value obtained | ProTox-II | dergipark.org.tr |

| Acute Toxicity Class | Class 3 (Toxic if swallowed) | ProTox-II | dergipark.org.tr |

| Carcinogenicity | Non-carcinogenic | ProTox-II | dergipark.org.tr |

| Immunotoxicity | No immunotoxicity | ProTox-II | dergipark.org.tr |

| Cytotoxicity | No cytotoxicity | ProTox-II | dergipark.org.tr |

| Mutagenicity | No mutagenicity | ProTox-II | dergipark.org.tr |

Investigation of Potential Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development, making the assessment of hepatotoxicity a critical component of a compound's safety profile. acs.org The potential for this compound and its derivatives to cause liver damage has been investigated using both in vitro and in silico methods.

Studies on derivatives containing the 2-(4-fluorophenyl) moiety have suggested a reduced risk of liver toxicity. For example, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were evaluated in HepG2 human hepatoma cells. acs.orgnih.gov These compounds did not induce any significant cytotoxic effects at concentrations up to 50 μM. acs.orgnih.gov Furthermore, they did not cause a decrease in the mitochondrial membrane potential in HepG2 cells at concentrations up to 100 μM, indicating a promising safety range and a lower potential for hepatotoxicity. acs.orgnih.gov The safety of another related compound, a benzophenone (B1666685) derivative, was also confirmed in the HepG2 cell line. mdpi.com

In contrast, research on other piperazine designer drugs has shown that they can produce detrimental effects on the liver. nih.gov The magnitude of these effects can vary between different analogues. nih.gov Mechanistic studies on these compounds in hepatic cell lines (HepaRG and HepG2) and primary rat hepatocytes revealed that their toxicity is linked to the induction of reactive species, depletion of ATP and glutathione, loss of mitochondrial membrane potential, and activation of caspase-3. nih.gov Interestingly, the involvement of CYP450 metabolism appears to contribute to the detoxification of these piperazine drugs in primary hepatocytes. nih.gov

For 1-(4-Fluorophenyl)piperazine specifically, in silico predictions using the Pro-Tox II web server indicated no hepatotoxicity. dergipark.org.tr This computational result, combined with the low hepatotoxicity observed for some more complex derivatives, suggests that the this compound scaffold may have a favorable liver safety profile, although this requires verification through direct experimental studies.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Fluorophenyl)piperazine (pFPP) |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine |

| 4-Piperazinyl-quinoline-isatin |

| 1,8-Naphthalimide-arylsulfonyl derivatives |

| Vindoline-piperazine conjugates |

| 1-(2-Hydroxyethyl)piperazine |

| N-benzylpiperazine (BZP) |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) |

| 1-(4-Methoxyphenyl)piperazine (MeOPP) |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) |

| (4-Fluorophenyl) (4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone |

| Amifostine |

| Alpidem |

| 5-Fluorouracil |

| Tacrine |

| Buspirone |

| Trazodone |

| Nefazodone |

| Fluoxetine |

| Imatinib |

| Dasatinib |

| Bosutinib |

| Danusertib |

| VX-680 |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine |

| Thiouracil amide derivatives |

| 1-(3-Chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine |

| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine |

| 1-[2-(4-Fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine |

| 1-Methylpiperazine |

| 1-[4-(Trifluoromethyl)benzyl]piperazine |

| 1-(4-Fluorobenzyl)piperazine |

| 1-Bis(4-fluorophenyl)methyl piperazine |

| 1-(2-Furoyl)piperazine |

| (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229) |

Advanced Research Methodologies and Computational Approaches in 2 4 Fluorophenyl Piperazine Research

In Vitro Pharmacological Screening Assays for Target Identification and Validation

In vitro pharmacological screening is a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of a compound's interaction with a wide array of biological targets in a controlled laboratory setting. For derivatives of 2-(4-fluorophenyl)piperazine, these assays are crucial for identifying primary biological targets and validating their potential therapeutic applications.

Researchers employ a variety of in vitro techniques:

Radioligand Binding Assays: These assays are used to determine the affinity of a compound for specific receptors. For instance, arylpiperazine derivatives have been evaluated for their binding affinity to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of schizophrenia. tandfonline.com Similarly, the affinity for sigma (σ) binding sites has been assessed, as these receptors are implicated in various neurological processes. nih.gov One study found that while a derivative, BMY 14802, was inactive at dopamine D2 receptors, it showed potent binding to sigma sites. nih.gov Another study on benzhydryl piperazine (B1678402) analogs identified a compound with a binding affinity (Ki) of 220 nM for the cannabinoid CB1 receptor. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. Derivatives have been tested for their inhibitory effects on monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases, and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govmdpi.com Other studies have investigated inhibition of acetylcholinesterase (AChE), relevant to Alzheimer's disease, and vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. researchgate.nettandfonline.com

Cell-Based Assays: These experiments use living cells to evaluate a compound's biological effects. For example, the cytotoxic (cell-killing) activity of novel triazine-benzimidazole hybrids containing the 4-fluorophenylpiperazine moiety has been tested against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. semanticscholar.org The antiviral efficacy of pyrimidine (B1678525) analogues has been determined against Chikungunya virus (CHIKV) in cell culture, measuring the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) to establish a selectivity index. acs.org

Functional Assays: These assays go beyond simple binding to measure the functional response a compound elicits at its target. For example, functional assays determine whether a compound acts as an agonist (activator) or antagonist (blocker) at a receptor. Derivatives of this compound have been characterized in functional assays for their activity at dopamine and serotonin receptors. tandfonline.com In one case, a derivative was found to be an inverse agonist at the cannabinoid CB1 receptor, a property determined by its ability to reduce basal G protein coupling activity. nih.gov

These screening methods allow for the systematic evaluation of structure-activity relationships (SAR), guiding the chemical modification of the this compound scaffold to enhance potency and selectivity for a desired target.

Interactive Table: In Vitro Screening of this compound Derivatives

| Compound Class | Assay Type | Target | Findings |

| Pyridazinone derivatives | Enzyme Inhibition | MAO-A and MAO-B | Most compounds were selective MAO-B inhibitors. nih.gov |

| Triazine-benzimidazole hybrids | Cytotoxicity Assay | HCT-116, MCF-7, HeLa cancer cells | Compound 46 showed significant activity with IC50 values of 7 µM, 15 µM, and 18 µM, respectively. semanticscholar.org |

| Indazole-piperazine hybrids | Radioligand Binding | D2, 5-HT1A, 5-HT2A receptors | Compounds showed affinity for dopamine and serotonin receptors, relevant for schizophrenia treatment. tandfonline.com |

| Pyrimidine analogues | Antiviral Assay | Chikungunya Virus (CHIKV) | Optimized compound 6a had an EC50 of 3.95 µM and a selectivity index >61. acs.org |

| Benzhydryl piperazine analogues | Radioligand Binding, Functional Assay | Cannabinoid CB1 Receptor | LDK1229 identified as a CB1 inverse agonist with a Ki of 220 nM. nih.gov |

| Pyrimidine derivatives | Radioligand Binding | Dopamine D2, 5-HT1A, α1, Sigma receptors | Compound 16 (BMY 14802) was a potent ligand for sigma binding sites (IC50 = 112 nM) but inactive at D2 receptors. nih.gov |

In Vivo Animal Models for Efficacy, Pharmacodynamics, and Behavioral Phenotyping

Following promising in vitro results, in vivo animal models are essential for evaluating the efficacy, pharmacodynamic properties, and behavioral effects of this compound derivatives in a whole living system. These studies provide critical information on how the compounds behave in a complex biological environment, which is a necessary step before any consideration for human trials.

Efficacy Models: These models are designed to test whether a compound has the desired therapeutic effect in an animal model of a specific disease.